![molecular formula C15H15FN4O B2432343 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1795489-39-2](/img/structure/B2432343.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of kinase inhibitors and works by targeting the fibroblast growth factor receptor (FGFR) family of proteins.
Mécanisme D'action
FIIN-3 works by targeting the ATP-binding site of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, which is a tyrosine kinase receptor that regulates cell growth and differentiation. By inhibiting N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, FIIN-3 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have a selective inhibitory effect on N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, with minimal off-target effects on other kinases. It has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease tumor growth in animal models. In addition, FIIN-3 has been shown to enhance the efficacy of other chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FIIN-3 is its selectivity for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, which makes it a promising therapeutic agent for cancers that overexpress this receptor. However, its effectiveness may be limited in cancers that do not overexpress N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide. In addition, the synthesis of FIIN-3 is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on FIIN-3. One potential area of study is the development of more potent and selective N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide inhibitors. Another area of study is the investigation of the potential of FIIN-3 in combination with other chemotherapeutic agents for the treatment of cancer. In addition, further research is needed to explore the potential of FIIN-3 in treating other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of FIIN-3 involves several steps, starting with the preparation of 2-(4-fluorophenyl)acetic acid. This is followed by the synthesis of 2-(4-fluorophenyl)acetamide, which is then reacted with 2-bromoethylamine hydrobromide to obtain N-(2-bromoethyl)-2-(4-fluorophenyl)acetamide. The final step involves the reaction of N-(2-bromoethyl)-2-(4-fluorophenyl)acetamide with 1H-imidazo[1,2-b]pyrazole in the presence of a palladium catalyst to obtain FIIN-3.
Applications De Recherche Scientifique
FIIN-3 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly those that overexpress N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide. FIIN-3 has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to cancer, FIIN-3 has also been studied for its potential in treating other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-3-1-12(2-4-13)11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWEIFIDCTCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.